9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
Historical Development of Azatricyclo Research
The study of azatricyclic compounds emerged from mid-20th-century investigations into heterocyclic systems capable of mimicking biologically active alkaloids. Early work focused on simple bicyclic nitrogen-containing structures, but advancements in synthetic techniques, such as ring-closing metathesis and intramolecular cycloadditions, enabled the construction of complex tricyclic frameworks. For example, the synthesis of FR901483’s azatricyclic core in 2007 demonstrated the utility of N-acyl iminium ion chemistry in forming intricate nitrogenous ring systems. Computational studies, including transition-state analyses of aromatization and aza-Alder-ene reactions, further refined synthetic pathways by identifying energetically favorable routes.
Table 1: Milestones in Azatricyclic Compound Development
Classification in Heterocyclic Chemistry Frameworks
Azatricyclic compounds belong to the broader category of polycyclic heteroaromatics , defined by fused rings containing at least one nitrogen atom. The target compound’s structure integrates:
- A tricyclo[9.4.0.0²,⁷]pentadecahexaene scaffold, which combines a 15-membered system with two fused smaller rings.
- A dione moiety (8,10-dione), introducing electron-withdrawing carbonyl groups that influence reactivity.
- A 4-(propan-2-yl)phenyl substituent , providing steric bulk and potential π-π stacking interactions.
This hybrid architecture places it within the bridged azatricyclics subclass, distinguished by shared atoms between rings and non-planar geometries.
Table 2: Classification of Heterocyclic Systems
| Category | Key Features | Example |
|---|---|---|
| Monocyclic | Single ring with one heteroatom | Pyridine |
| Bicyclic | Two fused rings | Quinoline |
| Bridged Tricyclic | Three rings sharing bridgehead atoms | Target compound |
Nomenclature Systems for Complex Azatricyclo Structures
The systematic name 9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione adheres to IUPAC’s Hantzsch-Widman guidelines:
- Parent hydrocarbon : Pentadeca indicates a 15-membered carbon framework.
- Ring fusion : Tricyclo[9.4.0.0²,⁷] specifies bridge lengths between atoms 2-7 and 9-4.
- Heteroatom position : 9-aza denotes nitrogen at position 9.
- Substituents : 4-(propan-2-yl)phenyl at position 9 and dione groups at positions 8 and 10.
Table 3: Breakdown of IUPAC Name Components
| Component | Description |
|---|---|
| Tricyclo[9.4.0.0²,⁷] | Bridge lengths of 9, 4, and 0 atoms |
| Pentadecahexaene | 15-membered ring with six double bonds |
| 8,10-dione | Ketone groups at positions 8 and 10 |
Research Significance in Medicinal Chemistry
Azatricyclic compounds like the target molecule exhibit promise in drug discovery due to:
- Structural mimicry : The rigid tricyclic core can mimic peptide backbones or alkaloid frameworks, enabling interactions with biological targets such as kinases or G-protein-coupled receptors.
- Functional group versatility : The dione moiety participates in hydrogen bonding, while the aryl substituent enhances lipophilicity, aiding membrane permeability.
- Synthetic adaptability : Modular synthesis routes allow derivatization at multiple positions, facilitating structure-activity relationship studies.
For instance, FR901483’s immunosuppressive activity stems from its azatricyclic core’s ability to inhibit purine biosynthesis, showcasing the therapeutic potential of this structural class.
Properties
IUPAC Name |
6-(4-propan-2-ylphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-15(2)16-11-13-17(14-12-16)24-22(25)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23(24)26/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGFJHYYQCTYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include organometallic reagents, such as Grignard reagents, and catalysts, such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione: has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related tricyclic systems:
Key Observations :
- Core Flexibility : The tricyclo[9.4.0.0] framework is a common motif, but variations in bridgehead positions (e.g., 0²,⁷ vs. 0³,⁸) influence ring strain and solubility .
- Substituent Impact: The 4-(propan-2-yl)phenyl group enhances hydrophobicity, whereas dimethylamino or benzothiazolyl groups (as in spiro derivatives) introduce electronic effects suitable for optoelectronic applications .
- Heteroatom Diversity : Replacement of oxygen with sulfur (e.g., dithia systems) alters redox properties and binding affinity in biological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
